molecular formula C6H3Cl2NO2 B1220729 5,6-Dichloronicotinic acid CAS No. 41667-95-2

5,6-Dichloronicotinic acid

Cat. No. B1220729
Key on ui cas rn: 41667-95-2
M. Wt: 192 g/mol
InChI Key: RNRLTTNKVLFZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933236B2

Procedure details

A mixture of ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) and aqueous NaOH (2 N, 6.75 mL, 13.5 mmol) in a mixed solvents of THF/MeOH/water (50 mL, 4/1/1) was stirred at room temperature for 0.5 h. After concentration, the mixture was acidified with 2 N HCl to pH around 2. The resulting mixture was extracted with ether (30 mL×3). The organic layer was washed with water (50 mL×3), dried over Na2SO4, and concentrated to afford 5,6-dichloronicotinic acid (800 mg, 91% yield) as a white solid. LCMS (ESI) m/z: 192.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 mL
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:13])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>C1COCC1.CO.O>[Cl:1][C:2]1[C:3]([Cl:13])=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7]([OH:9])=[O:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OCC)C1)Cl
Name
Quantity
6.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH water
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (30 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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